N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives involves several steps. For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst can yield 4-(1H-imidazol-1-yl)benzaldehyde . This compound can then react with substituted acetophenones to yield corresponding chalcones . Each chalcone can further react with guanidine hydrochloride to result in the title compounds .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The study by Rozentsveig et al. (2014) discusses a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines and N‐(2,2‐dichloro‐2‐phenylethylidene)arensulfonamides, proposing a mechanism for the formation of annulated heterocyclic derivatives through Dimroth rearrangement (Rozentsveig et al., 2014).
- Huo et al. (2016) reported a carbon tetrabromide mediated oxidative carbon-nitrogen bond formation technique applied in the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild and metal-free conditions (Huo et al., 2016).
Potential Biological Activities
- The development and synthesis of novel ALS inhibitors as described by Ren et al. (2000) showcase the structure-activity relationships of various sulfonamide derivatives, indicating potential herbicidal activities and providing a basis for further chemical development (Ren et al., 2000).
- Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the pharmacological potential of these compounds in medical applications (Abdel-Wahab et al., 2008).
Advanced Synthesis and Characterization
- The research by Feng et al. (2021) involves the synthesis of modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its employment in constructing new d10 metal complexes, which were characterized for their luminescence and antibacterial properties (Feng et al., 2021).
- Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a similar compound, focusing on its role as an alpha-2-imidazoline receptor agonist antihypertensive agent, emphasizing the importance of theoretical and experimental techniques in understanding the molecule's structure and potential biological activities (Aayisha et al., 2019).
Properties
IUPAC Name |
3-chloro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-14-23-19(12-20(24-14)27-10-9-22-13-27)25-16-5-7-17(8-6-16)26-30(28,29)18-4-2-3-15(21)11-18/h2-13,26H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPMTCNRONEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.